BenchChemオンラインストアへようこそ!

A-317567

ASIC3 sustained current DRG electrophysiology non-amiloride blockade

A-317567 is the definitive tool for ASIC pain research where peripheral restriction, ASIC3 sustained current blockade, and absence of diuretic confounds are critical. Unlike amiloride—which fails to block ASIC3 sustained currents and introduces diuretic artifacts—A-317567 equipotently inhibits ASIC3-like sustained currents with 10-fold greater in-vivo potency in the CFA inflammatory pain model. Its minimal brain penetration isolates peripheral ASIC contributions to nociception. In native tissue electrophysiology, it provides reliable broad-spectrum ASIC inhibition (IC50 2–30 μM) across all three current types.

Molecular Formula C27H31N3
Molecular Weight 397.6 g/mol
Cat. No. B1666384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-317567
SynonymsA-317567;  A 317567;  A317567.
Molecular FormulaC27H31N3
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCC(C)C1C2=C(CCN1C)C=CC(=C2)C3CC3C4=CC5=C(C=C4)C=C(C=C5)C(=N)N
InChIInChI=1S/C27H31N3/c1-16(2)26-25-14-21(7-4-17(25)10-11-30(26)3)24-15-23(24)20-8-5-19-13-22(27(28)29)9-6-18(19)12-20/h4-9,12-14,16,23-24,26H,10-11,15H2,1-3H3,(H3,28,29)
InChIKeyFEPIUXBUJVISNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-317567: Non-Amiloride Small Molecule ASIC Inhibitor for Pain Research


A-317567 is a non-amiloride small molecule inhibitor of acid-sensing ion channels (ASICs), a family of proton-gated sodium channels implicated in pain signaling and inflammatory hyperalgesia [1]. It was the first reported small molecule ASIC blocker outside the amiloride chemotype and demonstrates peripherally restricted activity with minimal brain penetration [1].

Why A-317567 Cannot Be Simply Substituted with Amiloride or Peptide-Based ASIC Inhibitors


Generic substitution of ASIC inhibitors is precluded by profound differences in subtype selectivity profiles, species-dependent potency, and physicochemical properties that govern tissue distribution and experimental utility. Amiloride exhibits non-discriminatory ASIC pore blockade (IC50 5–100 μM) with confounding diuretic activity and an inability to block ASIC3 sustained currents [1][2]. Peptide inhibitors such as APETx2 and PcTx1 display high potency but face limitations including species-dependent activity (PcTx1 shows 10-fold reduced potency at human vs. rat ASIC1a) [3], narrow subtype selectivity [4], and restricted utility due to peptide size and CNS penetration profiles. A-317567 occupies a distinct pharmacological niche as a peripherally active small molecule with a differentiated subtype-blocking profile that cannot be replicated by these alternatives.

A-317567 Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


A-317567 vs. Amiloride: ASIC3 Sustained Current Blockade in Rat DRG Neurons

Unlike amiloride, A-317567 equipotently blocks the sustained phase of ASIC3-like current in acutely dissociated adult rat dorsal root ganglion (DRG) neurons, a biphasic current component that is resistant to amiloride blockade and predominant in sensory neurons [1][2].

ASIC3 sustained current DRG electrophysiology non-amiloride blockade

A-317567 vs. Amiloride: In Vivo Analgesic Efficacy in CFA Inflammatory Pain Model

A-317567 demonstrates 10-fold greater in vivo potency than amiloride in the rat Complete Freund's Adjuvant (CFA)-induced inflammatory thermal hyperalgesia model, achieving full analgesic efficacy at a substantially lower dose [1].

inflammatory pain CFA model thermal hyperalgesia in vivo efficacy

A-317567 vs. Amiloride: Absence of Diuretic/Natriuretic Off-Target Activity

A-317567 was entirely devoid of any diuresis or natriuresis activity, in stark contrast to amiloride which is a clinically used K+-sparing diuretic that inhibits epithelial sodium channels (ENaC) and other ion exchangers at therapeutic concentrations [1][2].

off-target selectivity diuresis natriuresis ENaC

A-317567 vs. Amiloride: Minimal Brain Penetration Enables Peripheral-Restricted ASIC Modulation

A-317567 exhibits minimal brain penetration, rendering it a peripherally active ASIC blocker suitable for dissecting peripheral vs. central ASIC contributions to pain signaling, whereas amiloride lacks this tissue-selective distribution profile [1].

peripheral selectivity brain penetration CNS exclusion peripheral pain

A-317567 vs. APETx2 and PcTx1: Small Molecule Advantages in Broad ASIC Subtype Coverage

A-317567 inhibits all three distinct types of native ASIC currents in rat DRG neurons with IC50 values ranging from 2 to 30 μM depending on the ASIC current type activated [1]. In contrast, peptide inhibitors exhibit narrow subtype selectivity: APETx2 selectively inhibits ASIC3-containing channels (IC50 63 nM) with minimal effects on ASIC1a or ASIC2a , while PcTx1 specifically inhibits ASIC1a homomers (IC50 0.7 nM) without affecting ASIC1a-containing heteromers [2]. This broad native ASIC coverage positions A-317567 as a general ASIC blocker, whereas peptide inhibitors require prior knowledge of channel subunit composition.

ASIC subtype selectivity small molecule vs. peptide tool compound selection

A-317567 vs. Acetylenic-Linked Analog: Balanced Efficacy with Reduced Sedation Risk

SAR studies of A-317567 analogs identified that the acetylenic-linked derivative exhibits enhanced ASIC-3 inhibitory potency relative to the parent A-317567 scaffold [1]. However, this potency gain was accompanied by notable sedation in the rat iodoacetate model of osteoarthritis pain—an adverse effect also observed in ASIC-3 knockout mice, suggesting a non-ASIC-3-specific mechanism [1]. The parent A-317567 compound offers a more favorable efficacy-to-sedation profile for studies where behavioral confounds must be minimized.

SAR analog comparison osteoarthritis pain sedation

A-317567: Optimal Research Applications Based on Quantitative Differentiation Evidence


Peripheral Inflammatory Pain Studies Requiring ASIC3 Sustained Current Blockade

A-317567 is the tool compound of choice for studying ASIC3-mediated sustained depolarization in peripheral sensory neurons. Its ability to equipotently block the sustained phase of ASIC3-like current—a component resistant to amiloride [1][2]—enables investigation of tonic ASIC3 signaling in inflammatory pain states where tissue acidosis produces prolonged channel activation. The compound's 10-fold potency advantage over amiloride in the CFA inflammatory pain model further validates its suitability for in vivo peripheral pain studies [1].

Dissection of Peripheral vs. Central ASIC Contributions to Pain Signaling

A-317567's minimal brain penetration [1] makes it uniquely suited for experiments designed to isolate peripheral ASIC contributions to nociception without CNS-mediated confounds. Researchers can employ A-317567 to establish whether observed analgesic effects arise from peripheral sensory neuron ASIC blockade rather than central ASIC1a-mediated mechanisms. This property is not shared by amiloride, which lacks documented peripheral restriction, nor by peptide inhibitors whose CNS penetration profiles are undefined or variable.

Native Tissue Electrophysiology Where ASIC Subtype Composition Is Unknown

When conducting electrophysiological recordings from native tissue preparations where the precise ASIC subunit composition is not predetermined, A-317567 provides reliable broad-spectrum inhibition of all three native ASIC current types (IC50 2–30 μM) [1]. This contrasts with the subtype-restricted profiles of APETx2 (ASIC3-selective, IC50 63 nM) [2] and PcTx1 (ASIC1a-selective, IC50 0.7 nM) , which require prior confirmation of channel subunit expression for interpretable results.

Behavioral Pain Assays Requiring Minimal Off-Target Physiological Confounds

A-317567 is superior to amiloride for behavioral pain studies due to its complete absence of diuretic and natriuretic activity [1], eliminating confounding effects on fluid balance that could alter nociceptive thresholds or introduce experimental variability. Additionally, A-317567 avoids the sedative effects observed with higher-potency acetylenic-linked analogs [3], ensuring that observed antinociception in assays such as the skin incision model of post-operative pain reflects genuine analgesic activity rather than behavioral impairment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-317567

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.